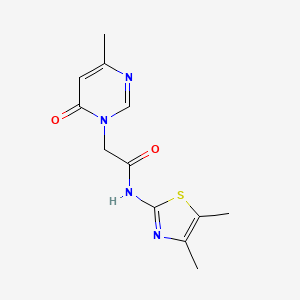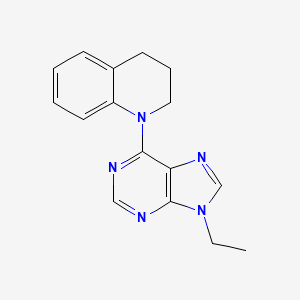![molecular formula C11H11BrClF3N2 B12249052 3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12249052.png)
3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl piperidine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique chemical properties of this compound make it suitable for the development of advanced materials with specific functionalities.
Biological Research: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, as well as the trifluoromethyl piperidine group. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11BrClF3N2 |
|---|---|
Molecular Weight |
343.57 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H11BrClF3N2/c12-9-5-8(13)6-17-10(9)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2 |
InChI Key |
VMFBTULKXISKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12248976.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12248982.png)
![2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12248988.png)

![4-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoroquinazoline](/img/structure/B12249008.png)
![1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B12249009.png)
![N-(3-methoxyphenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12249016.png)
![1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12249021.png)
![1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12249024.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12249031.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile](/img/structure/B12249032.png)
![1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B12249039.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B12249048.png)
